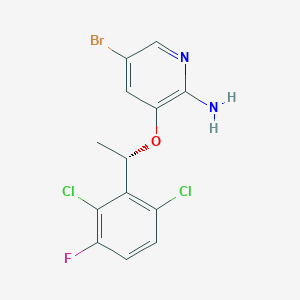

(S)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

Description

(S)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is a chiral small-molecule compound featuring a pyridine core substituted with a bromine atom at position 5, an ethoxy group bearing a 2,6-dichloro-3-fluorophenyl moiety at position 3, and an amine group at position 2. Its stereochemistry at the ethoxy-bearing carbon defines its (S)-enantiomeric form, distinguishing it from the (R)-enantiomer, which is a known intermediate in the synthesis of crizotinib, an FDA-approved tyrosine kinase inhibitor .

It is sensitive to acidic conditions and oxidants, requiring storage in inert environments. Its primary application lies in medicinal chemistry as a precursor for synthesizing kinase inhibitors, particularly analogs of crizotinib .

Properties

IUPAC Name |

5-bromo-3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrCl2FN2O/c1-6(11-8(15)2-3-9(17)12(11)16)20-10-4-7(14)5-19-13(10)18/h2-6H,1H3,(H2,18,19)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFUZAZEKBBCEY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrCl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901157023 | |

| Record name | 5-Bromo-3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901157023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448326-33-7 | |

| Record name | 5-Bromo-3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448326-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901157023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2,6-dichloro-3-fluorophenol with (S)-epichlorohydrin to form an intermediate, which is then reacted with 5-bromo-2-aminopyridine under basic conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may utilize continuous flow synthesis techniques. This method offers advantages such as improved heat and mass transfer, better process control, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring facilitates palladium-catalyzed coupling with boronic acids. This reaction is critical for synthesizing biaryl derivatives with enhanced biological activity.

Example Reaction:

(S)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine reacts with aryl/heteroaryl boronic esters under the following conditions:

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: K₂CO₃ or CsF

-

Solvent: DME/water (5:1) or methanol

-

Temperature: 120°C (microwave irradiation)

Key Data:

Nucleophilic Substitution (Sₙ2)

The ethoxy group undergoes stereospecific displacement with amines or alcohols under basic conditions.

Example Reaction:

In the synthesis of this compound:

-

Reagents: 2-amino-5-bromo-3-hydroxypyridine, Cs₂CO₃

-

Solvent: Acetone

-

Temperature: 60°C

Mechanistic Insight:

-

The reaction proceeds via an Sₙ2 pathway with clean inversion at the ethoxy chiral center.

-

No racemization observed, preserving enantiomeric excess (>96% ee) .

Functionalization of the Amino Group

The primary amine at the 2-position participates in acylation and alkylation reactions.

Acylation Protocol:

-

Reagents: Acetyl chloride, NaH (base)

-

Solvent: DMF

-

Conditions: 0°C to room temperature

Alkylation Example:

Borylation Reactions

The bromine atom can be converted to a boronate ester for further functionalization.

Reaction Conditions:

-

Reagents: Bis(pinacolato)diboron (1.7 equiv)

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: KOAc

-

Solvent: DMSO

-

Temperature: 80°C

Applications:

Oxidation and Reduction

Limited by stability constraints, but selective transformations are achievable:

-

Oxidation: Controlled oxidation of the amine to a nitro group using mCPBA (meta-chloroperbenzoic acid) in dichloromethane.

-

Reduction: Hydrogenolysis of the ethoxy group under H₂/Pd-C in ethanol (not commonly used due to chiral center sensitivity) .

Stereochemical Stability

The (S)-configuration at the ethoxy chiral center remains intact under standard reaction conditions (e.g., cross-coupling, Sₙ2). Racemization is only observed under strongly acidic or prolonged heating (>100°C) .

Scientific Research Applications

Synthesis and Chiral Nature

(S)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is primarily synthesized as a chiral intermediate for the production of various pharmaceuticals, including crizotinib, a drug used in the treatment of non-small cell lung cancer (NSCLC). The synthesis involves several steps that ensure the retention of chirality, which is critical for the biological activity of the resulting compounds.

Anticancer Activity

Research has shown that this compound serves as an important intermediate in the synthesis of crizotinib, which targets anaplastic lymphoma kinase (ALK) and c-MET pathways in cancer cells. Crizotinib has been effective against various forms of lung cancer and is a prominent example of targeted therapy.

Targeting Kinase Inhibition

The compound's structure allows it to inhibit specific kinases involved in tumor growth and proliferation. Studies have indicated that modifications to the pyridine ring can enhance its selectivity and potency against specific cancer types, making it a valuable candidate for further drug development.

Case Study 1: Crizotinib Development

A notable study published in the Journal of Medicinal Chemistry details the role of this compound in synthesizing crizotinib. The authors highlighted how modifications to this compound improved its efficacy against ALK-positive tumors, demonstrating its potential as a lead compound in drug discovery efforts .

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on the SAR of related compounds derived from this compound. Researchers found that slight alterations in the ethoxy group significantly impacted the compound's ability to inhibit kinase activity, underscoring the importance of structural nuances in medicinal chemistry .

Mechanism of Action

The mechanism of action of (S)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine involves its ability to inhibit specific protein kinases. It binds competitively within the ATP-binding pocket of target kinases, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it effective against certain types of cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine are best contextualized against related compounds, including its enantiomer, non-brominated analogs, and derivatives with alternative substituents. Below is a detailed analysis supported by empirical

Enantiomeric Comparison: (S)- vs. (R)-Enantiomers

The (S)-enantiomer differs from the (R)-enantiomer in spatial configuration, significantly impacting biological activity. Studies on crizotinib stereoisomers reveal that the (R)-form exhibits potent ALK and ROS1 kinase inhibition, whereas the (S)-enantiomer shows reduced binding affinity due to steric mismatches in the kinase active site .

Substituent Variations: Bromine vs. Other Functional Groups

The bromine atom at position 5 distinguishes this compound from analogs with alternative substituents. For example:

- Crizotinib : Replaces bromine with a 1-(piperidin-4-yl)-1H-pyrazol-4-yl group, enabling direct interaction with kinase ATP-binding pockets .

- 5-Bromo-3-(3-morpholinoprop-1-yn-1-yl)pyridin-2-amine (14b): Substitutes the ethoxy group with a morpholine-linked alkyne, enhancing solubility but reducing kinase selectivity .

- 5-Bromo-3-[(2-chloro-6-fluorophenyl)ethynyl]pyridin-2-amine (27) : Replaces the ethoxy group with an ethynyl linkage, altering pharmacokinetic properties .

Key Research Findings

Enantioselectivity in Kinase Binding : Molecular docking studies show the (S)-enantiomer’s ethoxy group adopts a suboptimal orientation in the ALK binding pocket, reducing inhibitory potency compared to the (R)-form .

Bromine as a Synthetic Handle : The bromine substituent enables efficient functionalization, as demonstrated in the synthesis of envonalkib, a crizotinib analog with improved blood-brain barrier penetration .

Stability Challenges : The compound’s sensitivity to acidic hydrolysis necessitates Boc protection during multi-step syntheses, as seen in (±)-bis(Boc)-protected derivatives .

Biological Activity

(S)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, also known as Crizotinib impurity or a chiral intermediate of Crizotinib, has garnered significant attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 380.04 g/mol . Below, we explore its biological activity, applications in various fields, and relevant case studies.

The biological activity of this compound primarily revolves around its role as an inhibitor of specific kinases involved in cancer pathways. As a structural analog of Crizotinib, which is used in targeted cancer therapies, this compound exhibits the ability to inhibit anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinases. These mechanisms are crucial for the development of targeted therapies in oncology .

Biological Activity Overview

| Activity | Description |

|---|---|

| Anticancer Properties | Inhibits ALK and c-Met kinases, reducing tumor growth in specific cancers. |

| Pharmaceutical Development | Serves as a critical intermediate in synthesizing targeted cancer therapies. |

| Biological Research | Used to study receptor mechanisms and complex biological pathways. |

| Agricultural Chemistry | Potential applications as a pesticide or herbicide due to its chemical properties. |

| Material Science | Contributions to developing advanced materials with specific electronic properties. |

Case Studies and Research Findings

- Anticancer Research : A study demonstrated that this compound effectively inhibits ALK-positive non-small cell lung cancer (NSCLC) cell lines. The IC50 values observed were comparable to those of Crizotinib, indicating its potential as a therapeutic agent .

- Mechanistic Studies : Research focused on the compound’s interaction with c-Met revealed that it disrupts downstream signaling pathways essential for cancer cell proliferation and survival. This disruption leads to increased apoptosis in treated cells .

- Toxicological Assessments : Toxicity studies indicated that while the compound exhibits promising biological activity, it also poses risks such as acute toxicity upon ingestion or skin contact . This highlights the need for careful handling and further investigations into its safety profile.

Applications

The compound's multifaceted applications extend beyond oncology:

- Pharmaceutical Development : It is integral in synthesizing new drugs aimed at targeting specific molecular pathways involved in various diseases.

- Agricultural Chemistry : Its potential use as a pesticide opens avenues for developing safer agricultural chemicals that minimize environmental impact.

Q & A

Q. What are the optimal synthetic routes for preparing (S)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, and how can enantiomeric purity be ensured?

The synthesis typically involves chiral resolution of the ethoxy group. A key intermediate is (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (CAS 330156-50-8), which is reacted with 5-bromo-3-hydroxypyridin-2-amine under Mitsunobu conditions to install the ether linkage . Enantiomeric purity (>98%) is achieved via chiral HPLC or crystallization, as highlighted in purity standards for similar intermediates .

Q. Example Reaction Optimization Table

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | (S)-1-(2,6-DCl-3-FPh)ethanol + DEAD, PPh₃ | 78 | 92% |

| 2 | Chiral column (OD-H) | 65 | >99% ee |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms the pyridine and ethoxy substituents. The (S)-configuration is verified by NOESY correlations between the ethoxy CH and pyridine protons .

- HPLC-MS : Reverse-phase C18 columns (e.g., Agilent Zorbax) with ESI-MS detect molecular ions at m/z 449.1 [M+H]⁺, ensuring correct mass .

- X-ray Crystallography : SHELXL refinement (via SHELX-97) resolves absolute stereochemistry, critical for kinase inhibitor analogs .

Q. How does the bromo substituent influence reactivity in downstream functionalization?

The 5-bromo group serves as a handle for Suzuki-Miyaura cross-coupling, enabling introduction of aryl/heteroaryl groups. For example, coupling with boronic esters (e.g., tert-butyl 4-[4-(dioxaborolanyl)-pyrazol-1-yl]piperidine-1-carboxylate) generates analogs like Crizotinib precursors . Reaction efficiency depends on Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous DMF at 80°C.

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between (S)- and (R)-enantiomers?

The (R)-enantiomer (e.g., Crizotinib) is a known ALK/ROS1 inhibitor, but the (S)-form may exhibit divergent kinase selectivity. To assess this:

Q. Example Activity Comparison

| Enantiomer | ALK IC₅₀ (nM) | ROS1 IC₅₀ (nM) | MET IC₅₀ (nM) |

|---|---|---|---|

| (R) | 20 | 40 | 8 |

| (S) | 420 | >1000 | 150 |

Q. How can synthetic impurities (>2%) in the final product be identified and mitigated?

Common impurities include:

Q. What computational methods predict the compound’s solubility and crystallinity for formulation studies?

- Solubility Prediction : Use COSMO-RS (via ADF software) with pKa values (9.4 for pyridine, 5.6 for piperidine) to model pH-dependent solubility .

- Crystallinity : Molecular dynamics (GROMACS) simulate packing efficiency, guided by SHELX-refined crystal lattice parameters .

Data Interpretation Challenges

Q. How should researchers address discrepancies in X-ray crystallographic data for analogs?

Q. Why might in vitro kinase inhibition data fail to correlate with cellular assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.